2-Acetyl-5-bromothiophene
Overview
Description
2-Acetyl-5-bromothiophene is a chemical compound used as a starting reagent in the synthesis of bithiophene bis-imidazo . It has also been used in the preparation of phosphorus-containing fused bicyclic 5,6-membered compounds .
Synthesis Analysis
The synthesis of this compound involves the reaction of Horner-Emmons reactant carbanions with 2-acetyl-5-methyl furan 1 and this compound 9. This results in phosphorus-containing fused bicyclic 5,5-membered and 5,6-membered systems 5a-c and 12a-c, respectively .Molecular Structure Analysis
The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file . The crystal and molecular structure of this compound has been studied .Chemical Reactions Analysis
This compound reacts with Horner-Emmons reactant carbanions to form phosphorus-containing fused bicyclic 5,5-membered and 5,6-membered systems . It is also used as a starting reagent in the synthesis of bithiophene bis-imidazo .Physical And Chemical Properties Analysis
This compound has a molecular weight of 205.07 g/mol . It is a solid at 20 degrees Celsius .Scientific Research Applications
Quantum Computational and Spectroscopic Studies : 2-Acetyl-5-bromothiophene (2A5BTP) has been characterized using various experimental techniques such as FT-IR, FT-Raman, and UV–Vis. Theoretical calculations, including DFT with B3LYP method, were used for vibrational analysis. These studies also explored the electronic transitions, frontier molecular orbitals, and reactive areas of the molecule. Additionally, Non-linear optical (NLO) properties and biological properties for drug design were analyzed using ADME and molecular docking methods (Rahuman et al., 2020).
Microwave-Assisted Synthesis : this compound was used in Suzuki cross-coupling reactions with aryl(hetaryl)boronic acids in water or DMF solvents. This research optimized the catalytic reaction conditions and explored the use of a benzothiazole-based Pd(II)-precatalyst under thermal heating and microwave irradiating conditions (Dawood et al., 2015).
Palladium-Catalyzed Direct Arylation : The use of this compound in palladium-catalyzed direct arylation processes enabled the synthesis of polyfunctionalized arylated thiophenes in moderate to high yields. This research demonstrated the efficiency of using functionalized halothiophene derivatives in such syntheses (Beydoun & Doucet, 2011).
Spasmolytic Activity Study : Thiophene-based derivatives synthesized from this compound were studied for their spasmolytic activity. The research involved synthesizing various compounds through Suzuki cross-coupling reactions and evaluating their spasmolytic effects. Density functional theory (DFT) calculations provided insights into the structural and electronic properties of these compounds (Rasool et al., 2020).
Mechanism of Action
Target of Action
2-Acetyl-5-bromothiophene is a chemical compound used in the synthesis of various derivatives
Mode of Action
It has been used as a starting reagent in the synthesis of bithiophene bis-imidazo[1,2-a]pyridine derivatives . It was also used in the preparation of phosphorus-containing fused bicyclic 5,6-membered compounds .
Biochemical Pathways
Its role in the synthesis of bithiophene bis-imidazo[1,2-a]pyridine derivatives and phosphorus-containing fused bicyclic 5,6-membered compounds suggests it may influence related biochemical pathways .
Pharmacokinetics
It is known to have a high gi absorption and is a cyp1a2 inhibitor . Its lipophilicity (Log Po/w) is 2.04 (iLOGP) and 2.64 (XLOGP3), indicating its potential for bioavailability .
Result of Action
Its role in the synthesis of certain compounds suggests it may have a significant impact on molecular synthesis processes .
Safety and Hazards
Future Directions
2-Acetyl-5-bromothiophene has been used as a starting reagent in the synthesis of bithiophene bis-imidazo . It has also been used in the preparation of phosphorus-containing fused bicyclic 5,6-membered compounds . These applications suggest potential future directions for the use of this compound in chemical synthesis.
properties
IUPAC Name |
1-(5-bromothiophen-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrOS/c1-4(8)5-2-3-6(7)9-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBZCOWXSCWSHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201961 | |
Record name | 1-(5-Bromo-2-thienyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5370-25-2 | |
Record name | 2-Acetyl-5-bromothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5370-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetyl-5-bromothiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005370252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetyl-5-bromothiophene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80366 | |
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Record name | 1-(5-Bromo-2-thienyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-bromo-2-thienyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.966 | |
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Record name | 2-ACETYL-5-BROMOTHIOPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU7V7ZQ7VD | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 2-acetyl-5-bromothiophene in organic synthesis?
A: this compound serves as a valuable precursor for various heterocyclic compounds with potential biological activities. Its reactivity stems from the presence of both a bromine atom and an acetyl group. The bromine atom enables diverse modifications through metal-catalyzed cross-coupling reactions, such as the Suzuki coupling reaction. [, , ] This allows for the introduction of various aryl or hetaryl groups to the thiophene ring. The acetyl group provides another reactive site for condensation reactions, leading to the formation of heterocycles like pyrazolines and chalcones. [, ]
Q2: Can you provide specific examples of heterocyclic compounds synthesized using this compound?
A2: Researchers have successfully synthesized a variety of heterocycles using this compound. Examples include:
- Bithiophene-substituted heterocycles: These compounds, containing imidazo[1,2-a]pyridine, benzimidazole, and pyridine moieties, are synthesized using Suzuki coupling and condensation reactions. []
- 4-(5-arylthiophen-2-yl)thiazoles: These are synthesized via Suzuki coupling reactions with aryl(hetaryl)boronic acids under microwave irradiation in water or DMF. []
- Chalcones and Pyrazolines: Chalcones are obtained by reacting this compound with aromatic aldehydes. Further reaction of these chalcones with phenylhydrazine yields pyrazolines. [, ]
Q3: Has the crystal structure of this compound been determined?
A: Yes, the crystal structure has been determined. This compound crystallizes in the orthorhombic system, with the space group Pbca. The unit cell contains 8 molecules (Z=8), and the cell dimensions are a = 7.334 Å, b = 11.156 Å, and c = 17.906 Å. The molecule adopts a single-trans conformation regarding the thienyl ring and the carbonyl group. []
Q4: How does the structure of this compound impact its reactivity?
A: The presence of both the electron-withdrawing bromine atom and the acetyl group influences the reactivity of this compound. The bromine atom at the 5-position of the thiophene ring facilitates oxidative addition reactions with palladium catalysts, making Suzuki coupling reactions efficient. [] The acetyl group, being electrophilic, readily undergoes condensation reactions with nucleophiles like hydrazines, leading to the formation of pyrazoline derivatives. [, ]
Q5: Are there any studies investigating the biological activity of compounds derived from this compound?
A: Yes, some studies explore the biological activities of compounds derived from this compound. For example, synthesized chalcones and pyrazolines have been screened for antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. [] Additionally, researchers have evaluated the anticancer and anti-inflammatory activities of novel pyrazolines synthesized from this compound derivatives. []
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